gp100 (529-537)
Description
gp100 (glycoprotein 100) is a melanocyte lineage-specific antigen overexpressed in melanoma cells and recognized as a critical target for T-cell-based immunotherapy. These epitopes are incorporated into vaccines and bispecific antibodies to enhance antitumor immune responses. For example, TCRm-CD3 bispecific compounds targeting gp100 have shown unprecedented clinical efficacy in metastatic uveal melanoma, improving survival outcomes compared to conventional therapies .
Properties
sequence |
SSPGCQPPA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (529-537); gp100 (529-537) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Epitopes
Native vs. Anchor-Modified gp100 Epitopes
Modifying anchor residues of gp100 epitopes enhances HLA binding affinity and immunogenicity.
- Native gp100 (e.g., G9-209: ITDQVPFSY) : In clinical trials, native gp100 vaccines elicited weak CTL responses. Only 3/7 preimmune patients generated specific lymphocytes after immunization .
- Anchor-modified gp100 (e.g., G9-209/2M: IMDQVPFSY) : Substitutions at anchor residues (e.g., threonine to methionine at position 210) increased HLA-A*0201 binding. Post-immunization, 10/14 patients showed reactivity against native gp100, with 6/12 achieving tumor regression when combined with IL-2 .
Table 1: Immune Response to gp100 Epitopes
Combination Therapies
- Helper T-cell epitopes : Co-administration of helper epitopes (e.g., tetanus toxoid peptide) with gp100(280-288) induced Th1-polarized responses in 79% of patients, correlating with prolonged survival .
- Chemokine-fused vaccines : Fusion of gp100 with MIP3α in DNA vaccines enhanced effector T-cell infiltration and tumor suppression in murine models, outperforming antigen-only constructs .
Resistance Mechanisms
Tumors evade gp100-targeted therapies via:
- Cell-in-cell structures : These formations reduce cytotoxic compound penetration and resist lysis by gp100-reactive T cells, even when MHC-I/gp100 expression is preserved .
- Low antigen levels in healthy tissue: While gp100 is overexpressed in tumors (~100-fold vs. normal skin), low baseline expression in healthy cells limits autoimmune toxicity .
Small Molecule Enhancers
Compounds like JQ1 and BI-2536 upregulate gp100 expression (4-fold and 3-fold, respectively) in melanoma cells by modulating MITF, a master regulator of melanocyte differentiation . This synergy could potentiate vaccine or bispecific antibody efficacy.
Key Research Findings
Anchor modifications are critical : Vaccines encoding anchor-modified gp100 epitopes (e.g., 209-217(210M)) induced stronger CTL responses than native constructs, with objective tumor regressions in 50% of patients receiving IL-2 .
Survival benefits: TCRm-CD3 bispecifics targeting gp100 improved 1-year OS and PFS in uveal melanoma, outperforming therapies targeting conventional surface antigens .
Resistance is transient : Tumors evade T-cell killing via physical barriers (cell-in-cell structures) rather than antigen loss, suggesting combinatorial strategies with penetration enhancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
